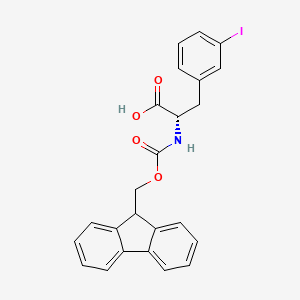

Fmoc-フェニルアラニン(3-I)-OH

説明

Fmoc-3-iodo-L-phenylalanine is a chemical compound with the molecular formula C24H20INO4 and a molecular weight of 513.40 . It is also known by other synonyms such as Fmoc-L-Phe (3-I)-OH and (S)-2-Fmoc-2-amino-3-(3-iodophenyl)propionic acid . It appears as an off-white powder .

Molecular Structure Analysis

The molecular structure of Fmoc-3-iodo-L-phenylalanine consists of 24 carbon atoms, 20 hydrogen atoms, 1 iodine atom, and 4 oxygen atoms .Physical and Chemical Properties Analysis

Fmoc-3-iodo-L-phenylalanine has a melting point of 135-139 °C . It has an optical rotation of [a]D25 = -19 ± 2º (C=1 in DMF) . It is soluble in DMF .科学的研究の応用

ペプチド合成

Fmoc-フェニルアラニン(3-I)-OHは、研究と産業の両方におけるペプチド合成の選択方法であるFmoc/tBu固相合成に使用されます . この合成戦略は、固体高分子保護基を含み、定量的収率を得るために過剰な試薬の使用を可能にします .

ハイドロゲル形成

this compoundは、さまざまな生体医用アプリケーションに適した生体適合性ハイドロゲルの製剤に使用できます . これらのハイドロゲルは、大量の水または他の生物学的流体をカプセル化する能力のあるネットワークによって形成されます .

組織工学

this compoundから形成されたハイドロゲルの優れた機械的剛性と細胞接着をサポートする能力は、組織工学のための有望で、調整可能で、汎用性の高い足場となっています .

細胞接着と増殖

this compoundから形成された超分子ハイドロゲルは、細胞接着と増殖を促進できます . 高次超分子キラリティと分子キラリティの間の正の相互作用の順序は、細胞増殖と生存率で研究されてきました .

創薬

this compoundを含むペプチドの化学の最近の進歩は、創薬におけるホットトピックです . フッ素化フェニルアラニンは、産業および製薬において大きな応用があり、潜在的な酵素阻害剤だけでなく、治療薬としても重要な役割を果たすように拡張されてきました .

腫瘍エコシステムの画像化

this compoundは、陽電子放出断層撮影(PET)を使用して腫瘍エコシステムのトポグラフィー画像化に使用できます . これは、フッ素化芳香族アミノ酸をタンパク質に組み込むことによるもので、特に治療用タンパク質やペプチドベースのワクチンにおいて、その異化安定性を高めます .

酵素阻害

this compoundとその誘導体は、酵素阻害剤として重要な役割を果たしてきました . これらは、タンパク質のフォールディング、タンパク質間の相互作用、リボソーム翻訳、親油性、酸性度/塩基性、最適pH、安定性、熱安定性、および治療特性などの側面に影響を与えて、ペプチドとタンパク質の特性を調節します .

再生医療

this compoundを使用して作成できるフッ素化超分子ハイドロゲルは、細胞培養および再生医療のための細胞外マトリックス模倣足場として役立ちます . これらの発見は、フッ素原子とその位置依存性を活用して、望ましいキラリティを持つキラルナノ構造を誘導するためのプロトコルを提供します .

作用機序

Target of Action

Fmoc-phe(3-I)-OH, also known as Fmoc-3-iodo-L-phenylalanine or (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(3-iodophenyl)propanoic acid, is a peptide-based compound . The primary targets of this compound are likely to be cellular structures or enzymes that interact with peptides.

Mode of Action

It is known that peptide-based compounds can interact with their targets through various supramolecular interactions . These interactions can lead to changes in the target, such as alterations in its structure or function .

Biochemical Pathways

Peptide-based compounds like fmoc-phe(3-i)-oh can affect various biochemical pathways due to their ability to interact with a wide range of cellular targets .

Pharmacokinetics

The pharmacokinetic properties of peptide-based compounds can be influenced by factors such as their size, charge, hydrophilicity/hydrophobicity, and the presence of functional groups .

Result of Action

The effects of peptide-based compounds can range from changes in cellular function to alterations in cell morphology, depending on their targets and the nature of their interactions .

Action Environment

The action of Fmoc-phe(3-I)-OH can be influenced by various environmental factors. For instance, the pH of the environment can affect the self-assembly process of peptide-based compounds . Additionally, the concentration of the compound can also influence its self-assembly and subsequent interactions with its targets .

Safety and Hazards

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(3-iodophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20INO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSKOJXLIQFVOGC-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC(=CC=C4)I)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673991 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

513.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

210282-31-8 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-3-iodo-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fmoc-3-iodo-L-phenylalanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

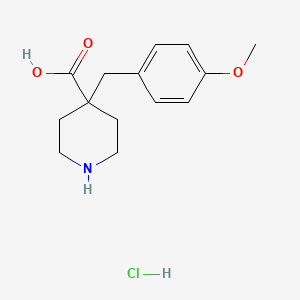

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1,4,5,6,7,8-Hexahydrocyclohepta[c]pyrazol-3-ylmethyl)amine hydrochloride](/img/structure/B1390254.png)

![[1-(4-methylbenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/structure/B1390256.png)

![2-{4-[(Methylamino)methyl]phenoxy}benzonitrile hydrochloride](/img/structure/B1390259.png)

![1-[(5-Methyl-isoxazol-3-ylcarbamoyl)-methyl]-6-oxo-1,6-dihydro-pyridine-3-carboxylic acid](/img/structure/B1390264.png)

![N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride](/img/structure/B1390265.png)

![[3-(2-Methylpyrazolo[1,5-a]pyrimidin-7-yl)benzyl]-amine hydrochloride](/img/structure/B1390268.png)

![4-{[(Cyclopropylmethyl)sulfonyl]methyl}piperidine hydrochloride](/img/structure/B1390269.png)